N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Description
This compound features a 1,2,3,4-tetrahydroquinazoline core substituted with a 4-methoxyphenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is attached to position 1 of the quinazolinone ring, with a cyclohex-1-en-1-yl ethyl group as the N-substituent. The cyclohexenyl ethyl chain introduces lipophilicity, which may influence blood-brain barrier penetration .
Synthetic routes for analogous compounds involve cyclization of thiourea intermediates followed by oxidation (e.g., H₂O₂) to form the dioxo-quinazolinone core. Subsequent coupling with chloroacetamide derivatives via N-alkylation yields the final product .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-32-20-13-11-19(12-14-20)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-18-7-3-2-4-8-18/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGDIQUPQAJORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrahydroquinazoline moiety is thought to enhance this activity by interacting with specific cellular targets.
- Analgesic Properties : Research indicates that derivatives of this compound could have pain-relieving effects, potentially making them candidates for developing new analgesics.
Pharmacological Studies
Pharmacological evaluations have shown that this compound may interact with neurotransmitter systems:
- Neurotransmitter Modulation : The structural features suggest potential interactions with serotonin and dopamine receptors, which could lead to applications in treating mood disorders or neurological conditions.
Material Science
The unique chemical structure of this compound allows it to be explored in material science:
- Polymer Chemistry : Its ability to participate in polymerization reactions could lead to the development of new materials with specific properties for industrial applications.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several analogs of this compound. These compounds were tested against breast and lung cancer cell lines. Results indicated that certain analogs exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
A pharmacological study assessed the effects of this compound on animal models of depression and anxiety. The results demonstrated that administration led to a significant reduction in depressive-like behaviors compared to control groups. The compound's interaction with serotonin receptors was highlighted as a potential mechanism for its mood-enhancing effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Pharmacological Variations
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives (): Substituents: Variants include 4-Cl, 4-NO₂, and 4-OMe groups on the benzyl ring. Activity: The 4-OMe derivative (compound 3.9) showed enhanced GABA-A receptor affinity (IC₅₀ = 12 µM) compared to electron-withdrawing groups (e.g., 4-NO₂: IC₅₀ = 45 µM), suggesting methoxy groups improve anticonvulsant efficacy . Key Difference: The target compound replaces the dichlorophenylmethyl group with a cyclohexenylethyl chain, likely increasing logP (calculated ~3.8 vs. ~3.2 for dichlorophenyl analogs), which may enhance CNS penetration .
Core Modifications: Quinazolinone vs. Heterocyclic Analogs
- 2-[3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide (): Structure: Similar quinazolinone core but with a pyridinylmethyl acetamide substituent. Activity: Pyridine-containing analogs often exhibit improved solubility (logP ~2.5) but reduced anticonvulsant activity compared to lipophilic substituents like cyclohexenyl .
- Thiazolidinone and Triazole Derivatives (): Structure: Replace quinazolinone with thiazolidinone or triazole cores. Activity: Thiazolidinones (e.g., 4a-e in ) show antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), highlighting how core heterocycles redirect bioactivity away from neurological targets .
Key Findings and Implications
- Substituent Effects: Electron-donating groups (e.g., 4-OMe) on the quinazolinone core enhance receptor binding in neurological targets, while lipophilic chains (e.g., cyclohexenyl) improve pharmacokinetics .
- Core Flexibility: Quinazolinone derivatives are more selective for anticonvulsant activity, whereas thiazolidinones and triazoles prioritize antimicrobial or metabolic applications .
- Unresolved Questions: Limited data on the target compound’s exact IC₅₀ or toxicity profile necessitate further in vivo studies.
Preparation Methods
Synthesis of the Quinazolinone Core
The 1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold is constructed via cyclocondensation reactions. A widely adopted approach involves the acid-catalyzed cyclization of 2-aminobenzamide derivatives with carbonyl compounds . For the target molecule, 2-aminobenzamide (1) reacts with 4-methoxybenzaldehyde (2) in the presence of sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent in dimethylformamide (DMF) at 100°C .
Reaction Scheme:
Key Parameters:
-
Solvent: DMF
-
Catalyst: Na₂S₂O₅ (1.5 equivalents)
-
Temperature: 100°C
-
Reaction Time: 5 hours
The reaction proceeds via imine formation followed by intramolecular cyclization, facilitated by the electron-withdrawing nature of the methoxy group on the benzaldehyde .
Functionalization of the Quinazolinone Core
The nitrogen at position 1 of the quinazolinone is alkylated to introduce the acetamide side chain. This step involves nucleophilic substitution using chloroacetyl chloride (4) under basic conditions .
Reaction Scheme:
Key Parameters:
-
Base: Triethylamine (Et₃N, 1 equivalent)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature (25°C)
-
Reaction Time: 30 minutes
The chloroacetamide intermediate (5) is critical for subsequent amidation with the cyclohexene-containing amine.
Amidation with Cyclohexene Ethylamine
The final step couples the chloroacetamide (5) with 2-(cyclohex-1-en-1-yl)ethylamine (6) via a nucleophilic substitution or coupling reagent-mediated reaction .
Method A: Direct Amination
\text{2-Chloro-N-(3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide (5) + H}2\text{NCH}2\text{CH}2(\text{C}6\text{H}9) (6)} \xrightarrow{\text{Et}3\text{N}, \text{DMF}} \text{Target Compound}
Conditions:
Method B: Coupling Reagent Approach
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) improves yields by activating the carbonyl group:
Conditions:
-
Coupling Agents: EDC (1.1 equivalents), HOBt (1.1 equivalents)
-
Solvent: DMF
-
Temperature: 0°C to room temperature
-
Yield: ~75–80%
Purification and Characterization
Purification:
-
Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) .
Characterization Data:
-
Spectroscopy:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Amination | Simple setup, no coupling reagents required | Longer reaction time, moderate yield | 60% |
| EDC-Mediated | Higher yield, milder conditions | Costly reagents, additional purification | 75–80% |
Challenges and Optimization Strategies
-
Steric Hindrance: Bulky cyclohexene ethylamine may slow amidation. Using excess amine (1.5 equivalents) improves reactivity .
-
Byproducts: Hydrolysis of chloroacetamide to carboxylic acid. Anhydrous conditions and molecular sieves mitigate this.
-
Scale-Up: Batch processing in DMF at 80°C with stirring achieves consistent yields >70% .
Q & A
Q. What are the established synthetic routes for quinazolinone-acetamide derivatives with cyclohexenyl substituents?
Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation with hydrogen peroxide to form the 2,4-dioxo-quinazoline intermediate .
- Step 2 : Functionalization of the acetamide side chain using coupling agents like N,N′-carbonyldiimidazole (CDI) to introduce cyclohexenyl-ethyl groups .
- Step 3 : Purification via recrystallization (e.g., methanol/acetone mixtures) or column chromatography .
Key reagents : Hydrogen peroxide (oxidation), CDI (amide coupling), and substituted amines for side-chain diversification.
Q. Which analytical techniques are essential for structural validation of this compound?
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- NMR spectroscopy : Confirms substituent positions (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm; methoxyphenyl singlet at δ 3.8 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical m/z).
Q. What in vitro assays are recommended for initial pharmacological screening?
- GABAA receptor binding : Radioligand displacement assays (e.g., [<sup>3</sup>H]muscimol) to assess affinity for anticonvulsant targets .
- PTZ-induced seizure models : Mouse studies evaluating latency to clonic-tonic seizures, with dose-response profiling (e.g., 10–100 mg/kg intraperitoneal) .
Advanced Research Questions
Q. How can low aqueous solubility of this lipophilic compound be mitigated in in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or methoxyphenyl moiety to improve solubility .
- Cocrystal engineering : Partner with coformers like succinic acid to modify crystallinity without altering bioactivity .
Q. How should researchers resolve contradictory bioactivity data across derivatives with varying substituents?
- Structure-Activity Relationship (SAR) analysis : Systematically compare substituents (e.g., halogen vs. methoxy groups) using in silico docking (e.g., AutoDock Vina) to map binding poses at GABAA or kinase targets .
- Metabolic stability assays : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to distinguish intrinsic activity from pharmacokinetic variability .
Q. What strategies optimize yield in the final coupling step of the synthesis?
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig aminations or Ullmann couplings .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .
- Real-time monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How can stability issues (e.g., hydrolysis) in the 2,4-dioxo-quinazolinone core be addressed?
- pH-controlled formulations : Store lyophilized compounds at pH 4–5 (acetate buffer) to prevent base-catalyzed degradation .
- Protective group strategies : Temporarily mask the dioxo moiety with tert-butyldimethylsilyl (TBS) groups during synthetic steps .
Methodological Notes
- Contradiction handling : Conflicting bioactivity data may arise from assay-specific conditions (e.g., cell line variability). Validate findings across multiple models (e.g., in vitro GABAA binding + in vivo MES seizure tests) .
- Safety protocols : Handle intermediates with chlorinated aryl groups (e.g., 2,4-dichlorophenyl derivatives) under fume hoods due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
